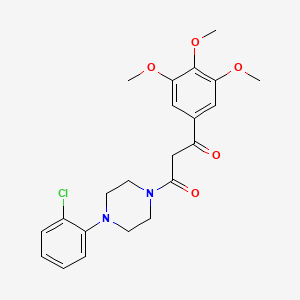
1,1'-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) is an organic compound characterized by its complex structure, which includes two phenylhydrazine groups attached to a diphenylethane backbone
Preparation Methods
The synthesis of 1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) typically involves the reaction of 1,2-diphenylethane with phenylhydrazine under specific conditions. One common method includes the condensation reaction where 1,2-diphenylethane is reacted with phenylhydrazine in the presence of a catalyst, often under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azobenzenes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are still under investigation, but its hydrazine groups are believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) can be compared with similar compounds such as:
1,2-Diphenylethane: Lacks the hydrazine groups, making it less reactive in certain chemical reactions.
Phenylhydrazine: Contains only one hydrazine group, limiting its applications compared to the bis(phenylhydrazine) derivative.
1,1’-(1,2-Dibromo-1,2-ethanediyl)bisbenzene: Similar backbone but different functional groups, leading to different reactivity and applications
Properties
CAS No. |
18196-48-0 |
|---|---|
Molecular Formula |
C26H26N4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[1,2-diphenyl-2-(2-phenylhydrazinyl)ethyl]-2-phenylhydrazine |
InChI |
InChI=1S/C26H26N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,25-30H |
InChI Key |
OUEYBFOTKFMJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NNC3=CC=CC=C3)NNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


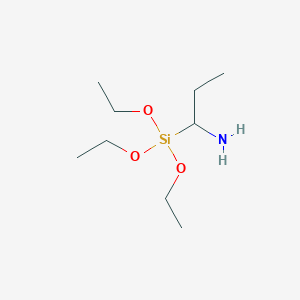
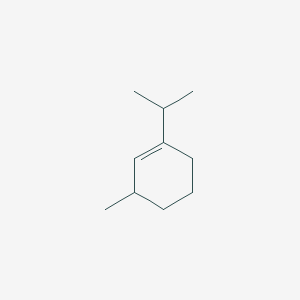
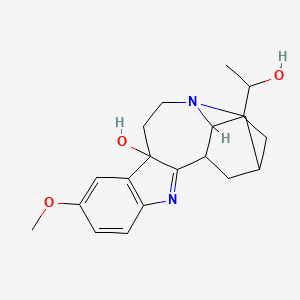
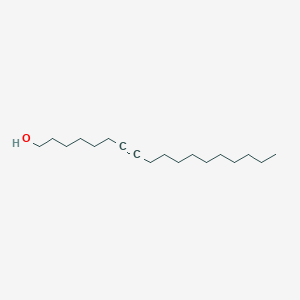
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
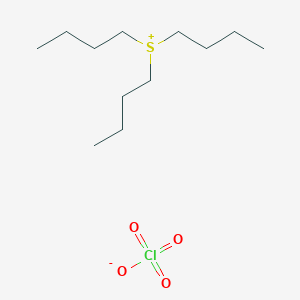
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
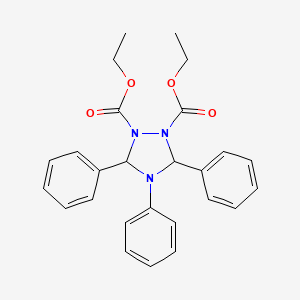
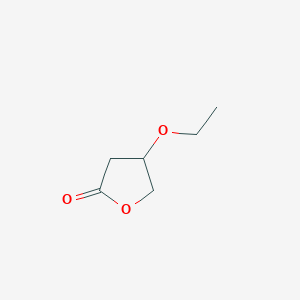
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
